molecular formula C18H20N6O B5289504 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide

カタログ番号: B5289504
分子量: 336.4 g/mol
InChIキー: OYUOHPSTDUBJRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism, which is a unique mechanism of action that makes it different from conventional chemotherapeutic agents.

作用機序

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway that produces energy for the cell. This compound binds to two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), and inhibits their activity. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which ultimately results in apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to the tumor. Additionally, this compound has been shown to modulate the immune system by enhancing the activity of natural killer (NK) cells and T cells.

実験室実験の利点と制限

One of the advantages of N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide is its unique mechanism of action, which makes it a promising candidate for combination therapy with other anticancer drugs. This compound has also been shown to have a good safety profile in clinical trials. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce large quantities of the drug. Additionally, this compound has not been extensively studied in combination with other anticancer drugs, and more research is needed to determine its optimal use in combination therapy.

将来の方向性

There are several future directions for the research on N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide. One of the directions is to study the optimal dose and schedule of this compound in combination with other anticancer drugs. Another direction is to study the efficacy of this compound in different types of cancers, particularly those that are resistant to conventional chemotherapeutic agents. Additionally, more research is needed to understand the molecular mechanisms of this compound and its effects on the immune system. Finally, the development of more efficient synthesis methods for this compound could lead to a wider availability of the drug for clinical use.

合成法

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide is synthesized by a multi-step process that involves the reaction of 2,2-dimethylpropanoic acid with 4-aminophenol to form an intermediate, which is then reacted with 6-(1H-imidazol-1-yl)-4-pyrimidinamine to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and analytical techniques.

科学的研究の応用

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown promising results in various types of cancers, including pancreatic, lung, ovarian, and liver cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to conventional chemotherapeutic agents. It has also been shown to have synergistic effects with other anticancer drugs.

特性

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-18(2,3)17(25)23-14-6-4-13(5-7-14)22-15-10-16(21-11-20-15)24-9-8-19-12-24/h4-12H,1-3H3,(H,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUOHPSTDUBJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。